molecular formula C18H19BrN2O5S B2666026 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate CAS No. 1397003-32-5

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate

Cat. No. B2666026
M. Wt: 455.32
InChI Key: NBXIBUUJLOHYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate, also known as BMS-986205 or TYK2 Inhibitor, is a synthetic small molecule compound1. It acts as an inhibitor for TYK2, which is a Janus kinase (JAK) family member1. The molecular formula is C17H17BrN2O5S and the molecular weight is 441.31.



Synthesis Analysis

The synthesis of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is not explicitly mentioned in the search results. However, it is a synthetic small molecule compound1, indicating that it is produced in a laboratory setting using various chemical reactions.



Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H17BrN2O5S1. However, the specific arrangement of these atoms and the bonds between them are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate are not detailed in the search results. As a synthetic small molecule compound1, it is likely involved in a variety of chemical reactions during its synthesis and use.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate are not fully detailed in the search results. Its molecular weight is 441.31, but other properties such as melting point, boiling point, and density are not provided.


Scientific Research Applications

Heterocyclic Compound Synthesis

One application involves the cyclization of related compounds to form heterocyclic structures, such as 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, indicating its utility in generating novel heterocyclic compounds with potential biological activity (Ukrainets et al., 2014).

Antimicrobial Agent Synthesis

The compound is structurally similar to those used in the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, indicating potential as antimicrobial agents (Darwish et al., 2014). This application is critical in the development of new drugs to combat resistant microbial strains.

Biological Activity Screening

Another research domain involves screening similar compounds for biological activities, such as cytotoxicity, anti-inflammatory, and antibacterial properties (Yancheva et al., 2015). This indicates the potential of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate in drug discovery and development processes.

Chemical Synthesis and Protection

The related research also focuses on the chemoselective procedure for introducing protecting groups into amines, acids, alcohols, and other functional groups, highlighting the compound's role in synthetic chemistry for protecting group strategies (Soley & Taylor, 2019).

Organotin(IV) Complexes as Anticancer Drugs

Moreover, compounds with similar chemical frameworks have been used in synthesizing organotin(IV) complexes, showing significant cytotoxic activity against various human tumor cell lines (Basu Baul et al., 2009). This suggests potential applications in cancer research and therapy.

Safety And Hazards

The safety and hazards associated with Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for research and application of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate are not outlined in the search results. Given its role as a TYK2 inhibitor1, it may have potential applications in medical and pharmaceutical research. Further studies are needed to explore these possibilities.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIBUUJLOHYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate

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